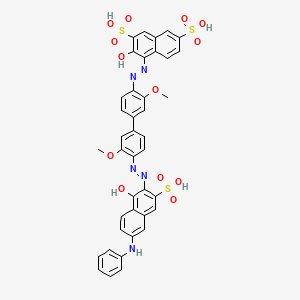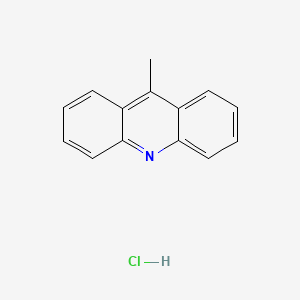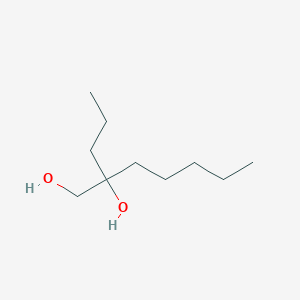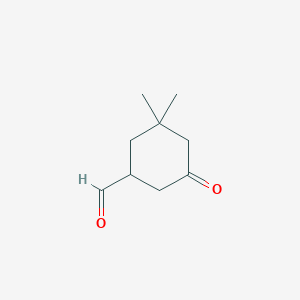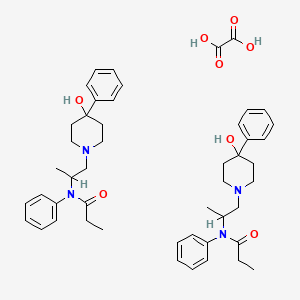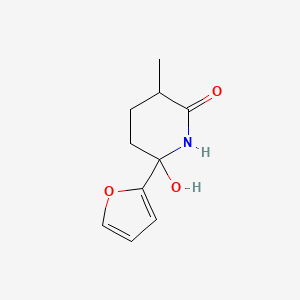
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is an organic compound characterized by its unique cyclopropane ring structure with ethylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol typically involves the reaction of 1,3,3-trimethylcyclopropene with ethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of ethylsulfanyl groups to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(ethylsulfanyl)-N-methylacetamide: Similar in structure but with an acetamide group instead of a hydroxyl group.
2,2-Bis(ethylsulfanyl)acetohydrazide: Contains an acetohydrazide group, offering different reactivity and applications.
Uniqueness
2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is unique due to its cyclopropane ring structure combined with ethylsulfanyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
62936-08-7 |
|---|---|
Fórmula molecular |
C10H20OS2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
2,2-bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol |
InChI |
InChI=1S/C10H20OS2/c1-6-12-10(13-7-2)8(3,4)9(10,5)11/h11H,6-7H2,1-5H3 |
Clave InChI |
RGLQBGWKDSUCES-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(C(C1(C)O)(C)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

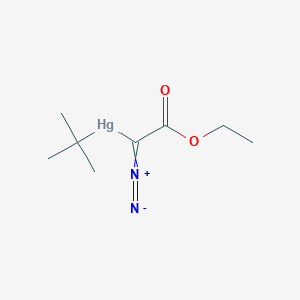
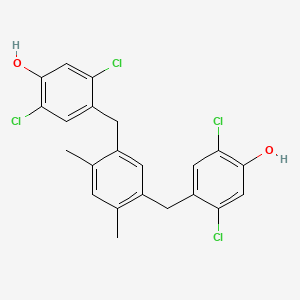

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)

